3-iodo-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLDOPYONMGECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308983 | |
| Record name | 3-Iodo-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91506-06-8 | |
| Record name | 3-Iodo-N,N-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91506-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Advancements for 3 Iodo N,n Dimethylbenzamide
Direct Halogenation Approaches for Iodo-Benzamide Formation
Direct halogenation of N,N-dimethylbenzamide presents a straightforward approach to introduce an iodine atom onto the aromatic ring. This typically involves electrophilic aromatic substitution, where an electrophilic iodine species attacks the electron-rich benzene (B151609) ring.
Electrophilic Aromatic Iodination Strategies
Aromatic iodination is a classic example of electrophilic aromatic substitution. fiveable.me However, the direct iodination of benzene derivatives can be challenging due to the relatively low electrophilicity of molecular iodine. scispace.com The reaction often produces hydrogen iodide (HI) as a byproduct, which can reduce the iodinated product back to the starting material, making the reaction reversible. testbook.com To overcome this, strong oxidizing agents are often employed to convert HI back to iodine, thus driving the reaction forward. testbook.com
For the synthesis of 3-iodo-N,N-dimethylbenzamide, the dimethylamide group is a meta-directing deactivator. Therefore, direct iodination of N,N-dimethylbenzamide would be expected to yield the 3-iodo isomer. Iodination using iodine and silver trifluoroacetate (B77799) has been reported, which appears to yield a single isomer as determined by NMR and TLC. msu.edu
N-Iodosuccinimide (NIS) Mediated Functionalization
N-Iodosuccinimide (NIS) is a widely used and efficient iodinating agent for a variety of electrophilic iodinations. organic-chemistry.orgresearchgate.net It is often used in conjunction with a catalytic amount of an acid, such as trifluoroacetic acid, to enhance its reactivity. scispace.comorganic-chemistry.org This method offers mild reaction conditions and often results in high yields. scispace.comorganic-chemistry.org
NIS can be effectively activated by acids like trifluoromethanesulfonic acid or BF3-H2O, enabling the halogenation of even deactivated aromatic compounds. organic-chemistry.org The use of NIS for the iodination of substituted aromatics, including those sensitive to oxidation like anilines and phenols, has been demonstrated to be highly selective and efficient, often with short reaction times and high yields. scispace.com For instance, the iodination of 2-amino-N,3-dimethylbenzamide with NIS is a known transformation. This suggests that direct iodination of N,N-dimethylbenzamide using NIS under appropriate conditions would be a viable route to this compound.
Amide Bond Formation Strategies
An alternative and often more controlled approach to the synthesis of this compound involves the formation of the amide bond as a key step. This can be achieved by coupling a pre-functionalized 3-iodobenzoyl derivative with dimethylamine (B145610) or by starting from a pre-functionalized aniline (B41778).
Coupling of 3-Iodobenzoyl Derivatives with Dimethylamine
This is a convergent and widely employed strategy. The synthesis typically starts with 3-iodobenzoic acid, which can be converted to a more reactive acyl derivative, such as 3-iodobenzoyl chloride. The subsequent reaction of this acyl chloride with dimethylamine, often in the presence of a base to neutralize the HCl formed, yields this compound. prepchem.com
Alternatively, direct coupling of 3-iodobenzoic acid with dimethylamine can be achieved using various coupling reagents. This method avoids the need to prepare the acyl chloride separately.
| Starting Material | Reagent | Product | Reference |
| 3-Iodobenzoyl chloride | Dimethylamine | This compound | prepchem.com |
| 3-Iodobenzoic acid | Dimethylamine, Coupling agent | This compound |
Convergent Synthesis from Pre-functionalized Anilines
Another synthetic route begins with a pre-functionalized aniline, such as 3-iodoaniline. nih.gov This can involve a series of reactions, including diazotization of the aniline followed by a Sandmeyer-type reaction to introduce the iodine, and subsequent steps to build the N,N-dimethylbenzamide functionality. However, a more direct approach would be to first protect the amino group, perform the iodination, and then carry out the reactions to form the N,N-dimethylamide group.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering novel and efficient pathways for the formation of carbon-halogen bonds. Palladium-catalyzed reactions, in particular, have been explored for the synthesis of aryl iodides.
While direct palladium-catalyzed iodination of N,N-dimethylbenzamide is not a commonly reported specific transformation, related palladium-catalyzed C-H activation and functionalization reactions are well-established. For instance, palladium-catalyzed cross-coupling reactions are used to introduce iodine substituents. Rhodium(III)-catalyzed C-H bromination or iodination of benzamides using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) has also been documented. researchgate.net These methods often proceed with high regioselectivity, directed by the amide group.
Furthermore, palladium-catalyzed Suzuki-Miyaura coupling reactions are frequently used to form C-C bonds. In a reverse application, a 3-iodoindazole, a key intermediate, is synthesized via iodination and then undergoes a palladium-catalyzed aryl coupling reaction. mdpi.com This highlights the utility of palladium catalysis in manipulating iodinated aromatic compounds.
| Catalyst System | Reactants | Product | Reference |
| Rh(III) / NIS | Benzamide (B126) | Iodo-benzamide | researchgate.net |
| Pd(PPh3)4 | 3-Iodoindazole, Arylboronic acid | 3-Aryl-indazole | mdpi.com |
Copper-Catalyzed C-I Bond Introduction
Copper-catalyzed reactions represent a foundational method for the formation of aryl-iodine bonds. One of the most classic and enduring methods that can be adapted for this purpose is the Sandmeyer reaction. This process typically involves the diazotization of an amino group on the aromatic ring, followed by its substitution with iodine, a reaction often facilitated by a copper(I) salt catalyst.
For instance, the synthesis of a structurally related compound, 4-iodo-N,3-dimethylbenzamide, can be achieved through the diazotization of an amino-precursor, followed by treatment with potassium iodide and a copper(I) iodide catalyst. This highlights the general utility of copper catalysts in promoting the efficient incorporation of iodine onto a benzamide framework. While direct copper-catalyzed C-H iodination is less common than palladium-catalyzed versions, copper's role in traditional named reactions like the Sandmeyer remains a cornerstone of aryl iodide synthesis.
Table 1: Overview of Copper-Catalyzed Iodination Approach
| Reaction Type | Precursor | Key Reagents | Catalyst | Product Type |
|---|
Note: This table represents a generalized pathway based on established chemical principles.
Palladium-Catalyzed Approaches to this compound Skeletons
Palladium catalysis has revolutionized C-H bond functionalization, providing a direct route to aryl iodides from unactivated C-H bonds and thereby streamlining synthetic sequences. The N,N-dimethylamide group of the benzamide is a well-known directing group in these reactions; however, it inherently favors functionalization at the ortho-position.
Kinetic and computational studies have extensively investigated the mechanism of Pd(II)-catalyzed ortho-C-H iodination of benzamides using molecular iodine (I₂). oup.com These reactions typically proceed via a cyclopalladated intermediate, where the palladium catalyst coordinates to the amide oxygen and activates a C-H bond at the adjacent ortho-position. oup.comnih.gov This strong preference presents a significant challenge for synthesizing the meta-iodinated isomer.
To overcome this inherent regioselectivity, advanced strategies employing removable directing groups have been developed. A notable breakthrough is the use of a pyridine-containing template that is covalently attached to the substrate. ccspublishing.org.cn This template positions the palladium catalyst in such a way that it is forced to activate the remote C-H bond at the meta-position, overriding the influence of the amide group. This elegant approach allows for the highly selective meta-C-H iodination of phenylacetic acid derivatives using a template anchored through an amide linkage. ccspublishing.org.cn This strategy provides a direct and sophisticated pathway to the this compound skeleton. ccspublishing.org.cn
Table 2: Comparison of Palladium-Catalyzed C-H Iodination Strategies for Benzamides
| Strategy | Directing Group | Position of Iodination | Key Feature |
|---|---|---|---|
| Inherent Direction | N,N-Dimethylamide | ortho | Relies on the natural coordinating ability of the substrate. oup.comnih.govresearcher.life |
One-Pot and Multicomponent Reactions for Substituted Iodo-Benzamides
Iodo-benzamides, including isomers like 2-iodo-N,N-dimethylbenzamide, are valuable building blocks in one-pot and multicomponent reactions (MCRs). These processes, which combine several reaction steps in a single flask, offer significant advantages in terms of efficiency, time, and resource conservation. researchgate.net
A prominent example is the copper-catalyzed multicomponent reaction of 2-iodobenzamides, sodium azide, and terminal alkynes to synthesize 2-(1,2,3-triazolyl)benzamide derivatives. researchgate.netmdpi.com This transformation proceeds through a domino sequence involving an initial C(aryl)-N bond formation followed by an azide-alkyne cycloaddition. researchgate.net The reaction conditions are often mild, and the absence of an external base can be critical for achieving the desired reaction pathway. researchgate.netmdpi.com
In a similar vein, copper catalysts are used in three-component reactions of 2-iodobenzamides, terminal alkynes, and indole (B1671886) or pyrrole (B145914) derivatives to produce complex 3,3-disubstituted isoindolinone structures. beilstein-journals.org These examples underscore the synthetic power of the iodo-benzamide scaffold, where the carbon-iodine bond serves as a reactive handle for constructing intricate molecular frameworks in a single operation.
Table 3: Example of a Copper-Catalyzed Multicomponent Reaction
| Substrate | Components | Catalyst System | Product Class |
|---|
Chemo- and Regioselective Synthesis Considerations
The synthesis of this compound is a study in controlling both chemoselectivity and regioselectivity.
Regioselectivity refers to the ability to introduce the iodine atom at the desired position on the benzene ring. The primary challenge lies in overcoming the strong ortho-directing effect of the N,N-dimethylamide functional group in metal-catalyzed C-H activation reactions. oup.comnih.govuwindsor.ca As discussed, while standard palladium catalysis yields the ortho-iodo product, achieving the desired meta-isomer requires a more sophisticated approach. The development of removable templates that direct the catalyst to the meta-position is a key enabling technology for this purpose. ccspublishing.org.cn Alternative classical methods, such as directed ortho-lithiation followed by reaction with an iodine electrophile, also offer a high degree of regiocontrol, though they follow a different mechanistic pathway. unito.it
Chemoselectivity involves performing a reaction at one functional group without affecting others. The N,N-dimethylbenzamide functional group is relatively robust and stable. mdpi-res.com The synthetic methods described, particularly palladium-catalyzed C-H iodination, are highly chemoselective. The catalysts and conditions are fine-tuned to activate a specific C-H bond while leaving the strong amide C-N and C=O bonds intact. This allows for the precise introduction of the iodo group without requiring protection of the amide, showcasing the selectivity of modern catalytic systems.
Mechanistic Elucidation of Reactions Involving 3 Iodo N,n Dimethylbenzamide
Reactivity of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond on the benzene (B151609) ring is the most reactive site for substitutions and coupling reactions due to its relatively low bond dissociation energy compared to other aryl-halogen bonds. researchgate.netrug.nl This reactivity is central to the synthetic utility of 3-iodo-N,N-dimethylbenzamide.
Under typical conditions, nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like this compound is difficult. govtpgcdatia.ac.in SNAr reactions generally require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. govtpgcdatia.ac.indiva-portal.org
However, recent studies have uncovered a "directed SNAr" (dSNAr) reaction for ortho-iodobenzamides in the presence of pyridine (B92270) and an amine nucleophile. rsc.org This reaction proceeds ortho-specifically without the need for a strong electron-withdrawing group on the arene substrate. rsc.org While this specific study focused on the ortho-isomer, the principle of a directing group facilitating nucleophilic substitution suggests potential reactivity pathways for the meta-substituted this compound under specific catalytic conditions. The mechanism involves the attacking nucleophile adding to the carbon bearing the leaving group to form a high-energy intermediate, from which the leaving group departs to yield the substituted product. diva-portal.org
The aryl iodide moiety is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. smolecule.com The high reactivity of the C-I bond allows these reactions to proceed under milder conditions compared to those with aryl bromides or chlorides. rug.nl
| Reaction | Typical Catalyst | Coupling Partner | Bond Formed | General Outcome |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Organoboron compound (e.g., Arylboronic acid) | C-C | Formation of biaryl compounds. libretexts.org |
| Ullmann Condensation | Copper (e.g., CuI) | Amine, Alcohol, Thiol | C-N, C-O, C-S | Formation of arylated amines, ethers, and thioethers. organic-chemistry.orgresearchgate.net |
The mechanism of many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is defined by a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com
Oxidative Addition : The cycle begins with the oxidative addition of the aryl iodide (Ar-I), in this case, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and results in the formation of a square planar palladium(II) intermediate (Ar-Pd(II)-I). libretexts.orgmdpi.com The metal center's oxidation state increases from 0 to +2. libretexts.org
Transmetalation : The organoboron reagent (e.g., R-B(OH)₂) reacts with the palladium(II) intermediate in the presence of a base. The organic group (R) is transferred from boron to the palladium center, displacing the iodide ligand and forming a new diorganopalladium(II) complex (Ar-Pd(II)-R). libretexts.org
Reductive Elimination : This is the final, product-forming step. The two organic ligands (Ar and R) on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product (Ar-R). libretexts.org This process reduces the palladium's oxidation state from +2 back to 0, regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle. libretexts.org For reductive elimination to occur, the ligands must typically be in a cis position relative to each other. libretexts.org
| Step | Description | Change in Pd Oxidation State | Intermediate Species |
|---|---|---|---|
| Oxidative Addition | This compound adds to the Pd(0) catalyst. | 0 → +2 | Ar-Pd(II)-I(L)₂ |
| Transmetalation | The organic group from the boronic acid replaces the iodide on the palladium complex. | No Change | Ar-Pd(II)-R(L)₂ |
| Reductive Elimination | The two organic groups are eliminated from the palladium, forming the product and regenerating the catalyst. | +2 → 0 | Pd(0)L₂ |
The mechanism of the copper-catalyzed Ullmann reaction has been a subject of extensive investigation, with several pathways proposed. researchgate.netscispace.com One of the most debated and significant proposals involves the participation of an organocopper(III) intermediate. rug.nlresearchgate.net This mechanism is particularly relevant as the initial proposal by Cohen was based on studies of the reaction of o-iodo-N,N-dimethylbenzamide with copper(I) chloride (CuCl) in DMF. researchgate.netscispace.comresearchgate.net
In these experiments, adding benzoic acid to the reaction mixture led to the formation of N,N-dimethylbenzamide (the hydrodehalogenated product), while the amount of the substitution product (o-chloro-N,N-dimethylbenzamide) decreased. researchgate.netumass.edu This observation was explained by proposing an oxidative addition of the aryl iodide to the copper(I) salt, forming a transient arylcopper(III) intermediate (Ar-Cu(III)-I(Cl)). rug.nlscispace.comresearchgate.net This Cu(III) species could then either undergo reductive elimination to give the chloro-substituted product or be protonated by benzoic acid to yield the reduced benzamide (B126). umass.edu This pathway, involving an oxidative addition/reductive elimination cycle on a copper center, contrasts with other proposed mechanisms that involve radical intermediates or maintain the copper(I) oxidation state throughout. scispace.comresearchgate.net Although some researchers have argued against this mechanism, the potential for Cu(III) intermediates remains a key theory in explaining the reactivity observed in Ullmann-type reactions. researchgate.net
Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)
Oxidative Addition and Reductive Elimination Cycles
Amide Functional Group Transformations
While the aryl iodide is often the primary site of reactivity in cross-coupling reactions, the N,N-dimethylamide group is not merely a spectator. It influences the electronic properties of the aromatic ring and can participate directly in various transformations.
The amide functional group itself can be the target of chemical modification or can direct reactions.
Directing Group Ability : In certain metal-catalyzed reactions, such as those involving Ruthenium(II), the amide group can act as a directing group for C-H activation at the ortho position. researchgate.net While this compound has a substituent at one meta position, the directing influence of the amide could be exploited in complex synthetic pathways.
Carbonyl Reactivity : The carbonyl carbon of the amide is electrophilic and can be attacked by strong nucleophiles. For example, sterically demanding organolithium reagents can attack the carbonyl group to yield ketones or alcohols, although metalation can be a competing reaction. sit.edu.cn
N-Dealkylation : The N-methyl groups can be removed through oxidative processes. Microsomal oxidation of N,N-dimethylbenzamide is known to cause N-dealkylation, yielding N-methylbenzamide.
| Reaction Type | Reagent/Condition | Reactive Site | Resulting Transformation |
|---|---|---|---|
| N-Dealkylation | Microsomal Oxidation | N-Methyl Groups | Formation of N-methylbenzamide. |
| Ortho C-H Activation | Ru(II) Catalysts | Amide as Directing Group | Functionalization of the C-H bond ortho to the amide. researchgate.net |
| Nucleophilic Addition | Organolithium Reagents | Carbonyl Carbon | Formation of ketones or tertiary alcohols. sit.edu.cn |
Influence of the N,N-Dimethyl Group on Reactivity
The N,N-dimethylamino moiety of the benzamide group plays a critical role in dictating the reactivity of the entire molecule. Its influence is multifaceted, stemming from both electronic and steric effects, as well as its ability to directly participate in reaction mechanisms.
One of the most significant roles of the N,N-dimethyl group is its participation in hydrogen atom transfer (HAT) processes. In radical reactions, an aryl radical generated at the iodinated carbon can abstract a hydrogen atom from one of the N-methyl groups. This 1,5-HAT is a key step in certain photochemical reactions, leading to the formation of a more stabilized α-amino radical intermediate. rsc.org This transformation redirects the reactivity from the aromatic ring to the N-alkyl group, enabling subsequent bond formations at that site. rsc.org
Furthermore, the N,N-dimethyl group is fundamental in directed ortho-metalation reactions, where its ability to coordinate with organolithium reagents directs deprotonation to the adjacent ortho position on the aromatic ring. While this is a well-known phenomenon for N,N-dialkylbenzamides, it highlights the group's strong influence on the regioselectivity of reactions involving the aromatic core.
In microsomal oxidation processes, the N,N-dimethyl group is the primary site of metabolic attack, typically leading to N-dealkylation. Mechanistic studies into this process have explored the intermediacy of a carbon-centered radical positioned alpha to the amide nitrogen. Although trapping of this radical via cyclization was not observed in all benzamide systems studied, its potential formation underscores the group's reactivity. In contrast, attempts to trap corresponding N-acyliminium ions, another potential intermediate in dealkylation, have been unsuccessful for N,N-dimethylbenzamide, suggesting a preference for radical pathways or other mechanisms in these biological transformations.
Radical Reaction Pathways
Aryl iodides like this compound are common precursors for aryl radicals, particularly under photochemical conditions. The formation of these radical intermediates opens up reaction pathways distinct from traditional polar or organometallic mechanisms. These pathways often proceed via chain reactions and can be initiated by light without the need for a transition metal catalyst. nih.gov For instance, visible-light-promoted reactions can generate aryl radicals through the formation of an electron-donor-acceptor (EDA) complex between the aryl halide and a suitable electron donor. iu.edu
A notable example of a radical-mediated process is the photo-induced carbonyl alkylative amination, which allows for the synthesis of complex unsymmetrical 1,2-diamines from simple precursors. rsc.org The mechanism, which proceeds under catalyst- and base-free conditions, relies on a visible light-mediated radical chain process. rsc.org
The proposed mechanism for a related system using 2-iodo-N,N-dimethylbenzamide is initiated by visible light irradiation in the presence of a halogen atom transfer (XAT) agent, such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH).
Initiation : The XAT agent abstracts the iodine atom from the iodo-N,N-dimethylbenzamide, generating an aryl radical.
Radical Translocation : The highly reactive aryl radical undergoes a rapid intramolecular 1,5-hydrogen atom transfer (1,5-HAT) from one of the N-methyl groups. This step is crucial as it relocates the radical center to form a more stable α-amino radical. rsc.org
C-C Bond Formation : This α-amino radical then adds to an imine (formed in situ from the condensation of an aldehyde and a primary amine) to forge a new carbon-carbon bond, yielding a new radical intermediate.
Chain Propagation : This new radical abstracts a hydrogen atom from the silane (B1218182), furnishing the final product and regenerating the silyl (B83357) radical, which continues the chain reaction.
This pathway highlights a sophisticated use of the N,N-dimethyl group not merely as a passive substituent but as an active participant in a radical cascade. rsc.org
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Halogen Atom Transfer (XAT) | Abstraction of iodine from the aryl iodide by a silyl radical under visible light. | Aryl Radical |
| 2. 1,5-Hydrogen Atom Transfer (1,5-HAT) | Intramolecular transfer of a hydrogen atom from an N-methyl group to the aryl radical. | α-Amino Radical |
| 3. Radical Addition | Addition of the α-amino radical to an in situ formed imine. | Carbon-centered Radical |
| 4. Propagation | Hydrogen abstraction from silane to form the final product and regenerate the silyl radical. | Final Product, Silyl Radical |
The proposal of radical intermediates is often supported by experimental evidence or, conversely, refuted by the absence of expected radical-derived products. In the context of copper-catalyzed Ullmann-type reactions involving o-iodo-N,N-dimethylbenzamide, radical mechanisms have been a subject of debate. researchgate.netresearchgate.net Some mechanistic proposals have explicitly excluded aryl radical intermediates because expected byproducts, such as N-methylbenzamide (which would arise from the aryl radical abstracting a hydrogen from the solvent or another molecule), were not observed. researchgate.netresearchgate.net Instead, mechanisms involving organocopper(III) intermediates formed via oxidative addition were proposed to better explain the product distributions. rug.nlscispace.com
Conversely, strong evidence for radical pathways comes from photochemical reactions. The successful execution of the carbonyl alkylative amination, which produces a diamine product consistent only with the proposed α-amino radical intermediate, serves as strong evidence for this pathway. rsc.org Further support for radical intermediates in related systems comes from visible light-induced borylation reactions of iodo-N,N-dimethylbenzamides, where the formation of an electron-donor-acceptor (EDA) complex is presumed to lead to an aryl radical. iu.edu
Radical-clock experiments provide another tool for detecting radical intermediates. In studies of microsomal oxidation, N-(but-3-enyl)-N-methylbenzamide was used as a probe. The logic is that if a carbon-centered radical is formed on the N-methyl group, it could undergo a predictable intramolecular cyclization. While cyclized products were not observed in this specific benzamide system, they were seen in the oxidation of related N,N-dimethylacrylamides, confirming the intermediacy of a carbon-centered radical in those dealkylation processes.
| Reaction System | Evidence/Observation | Conclusion | Reference |
|---|---|---|---|
| Cu-catalyzed Ullmann Reaction of o-iodo-N,N-dimethylbenzamide | Absence of N-methylbenzamide (H-abstraction product). | Radical pathway unlikely; Cu(III) intermediate proposed. | researchgate.net, researchgate.net |
| Photo-induced Carbonyl Alkylative Amination | Formation of diamine product consistent with α-amino radical addition. | Radical chain mechanism is operative. | rsc.org |
| Microsomal Oxidation of N-(but-3-enyl)-N-methylbenzamide | No cyclized products observed. | Radical intermediate not effectively trapped or not formed. | |
| Microsomal Oxidation of N,N-dimethylacrylamide | Formation of 3-hydroxy-N-methyl-2-pyrrolidone. | Evidence for a carbon-centered radical intermediate. |
Photo-Induced Carbonyl Alkylative Amination Mechanisms
Intramolecular Cyclization and Rearrangement Mechanisms
Beyond intermolecular reactions, N,N-dimethylbenzamide derivatives can undergo intramolecular cyclizations and rearrangements, often catalyzed by transition metals. One such transformation is the Rh(III)-catalyzed C-H activation/cyclization of N,N-dimethylbenzamides with diazo compounds to synthesize isocoumarins and α-pyrones. researchgate.net In this process, the catalyst facilitates the activation of an ortho C-H bond of the benzamide, which then engages in a cyclization reaction with the diazo compound to construct C-C and C-O bonds, ultimately forming a new heterocyclic ring system fused to the original benzene ring. researchgate.net
Another type of intramolecular reaction has been observed in the gas phase using mass spectrometry. The molecular ions of N,N-dimethylbenzamides can lose a hydrogen atom via a complex multistep mechanism. core.ac.uk This process is not a simple bond cleavage but involves a hydrogen rearrangement followed by an intramolecular substitution through a 5-membered cyclic transition state, showcasing an intricate rearrangement pathway. core.ac.uk This contrasts with earlier postulations of a simpler 4-membered transition state.
Advanced Characterization and Theoretical Investigations
Spectroscopic Techniques for Structural and Mechanistic Studies
Spectroscopy is a cornerstone in the analysis of 3-iodo-N,N-dimethylbenzamide, providing detailed insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide a map of the chemical environment of each atom. For instance, in the ¹H NMR spectrum of 3-chloro-N,N-dimethylbenzamide, a related compound, the aromatic protons appear as a multiplet between 7.25-7.45 ppm, while the N-methyl protons present as two distinct singlets around 2.98 and 3.10 ppm, indicating restricted rotation around the amide C-N bond. rsc.org Similar patterns are expected for the iodo-substituted analogue, with the iodine atom influencing the chemical shifts of adjacent protons on the aromatic ring.
The dynamic nature of the N,N-dimethylamide group often results in separate signals for the two methyl groups at room temperature due to the high rotational energy barrier around the C-N amide bond. researchgate.net This phenomenon can be studied using variable temperature NMR to determine the activation energy of this rotation. researchgate.net Furthermore, NMR is a powerful method for real-time reaction monitoring, allowing for the observation of intermediates and the acquisition of detailed kinetic data without the need for sample separation. researchgate.net
| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |
| 3-Chloro-N,N-dimethylbenzamide | ¹H | 7.45–7.25 (m, 4H, Ar-H) | CDCl₃ |
| 3.10 (s, 3H, N-CH₃) | |||
| 2.98 (s, 3H, N-CH₃) | |||
| ¹³C | 170.0 (C=O) | CDCl₃ | |
| 138.0, 134.4, 129.8, 129.7, 127.2, 125.1 (Ar-C) | |||
| 39.5, 35.4 (N-CH₃) |
Source: rsc.org
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the conformational landscape of this compound. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy relies on the inelastic scattering of monochromatic light. stellarnet.us A key difference lies in their selection rules: IR activity requires a change in the molecule's dipole moment during a vibration, whereas Raman activity requires a change in its polarizability. stellarnet.us This makes them complementary techniques.
For benzamide (B126) derivatives, characteristic vibrational modes include:
C=O Stretch: A strong band in the IR spectrum, typically found between 1630-1680 cm⁻¹. For 4-bromo-2-hydroxy-N,N-dimethylbenzamide, this appears at 1665 cm⁻¹.
Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
C-N Stretch: Usually observed in the 1350-1450 cm⁻¹ range.
N(CH₃)₂ Bending: A symmetric bend can be seen around 1380 cm⁻¹.
C-I Stretch: The carbon-iodine stretching vibration is expected at lower frequencies, typically in the far-infrared region.
These experimental frequencies can be assigned to specific molecular motions with the aid of computational methods, which calculate theoretical vibrational spectra. researchgate.netresearchgate.net
Table 2: Key Vibrational Modes in Benzamide Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
| Amide C=O Stretch | 1630 - 1680 | IR (strong) |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-N Stretch | 1350 - 1450 | IR |
| N(CH₃)₂ Symmetric Bend | ~1380 | IR |
| C-H Aromatic Stretch | 3000 - 3100 | IR, Raman |
| C-H Aliphatic Stretch | 2850 - 2960 | IR, Raman |
Source: naturalspublishing.commdpi.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. amazonaws.com
Beyond simple mass determination, tandem mass spectrometry techniques like Collision-Induced Dissociation (CID) and Mass-analyzed Ion Kinetic Energy Spectrometry (MIKES) are employed to investigate reaction pathways and fragmentation mechanisms. core.ac.uk Studies on related ortho-substituted N,N-dimethylthiobenzamides have shown that the molecular ions can lose the ortho substituent (such as a halogen) through intramolecular aromatic substitution. core.ac.uk The analysis of the resulting fragment ions and the kinetic energy released during the process provides deep mechanistic insights. core.ac.uk For example, the fragmentation of this compound in a mass spectrometer would likely involve the loss of an iodine radical (I•), a dimethylamino group (•N(CH₃)₂), or a CO molecule, and the relative abundances of these fragments can help deduce the stability of different parts of the molecule. GC-MS is also routinely used for product identification in reactions involving this compound. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Computational Chemistry and Quantum Mechanical Modeling
Theoretical modeling provides a molecular-level understanding that complements experimental findings, offering insights into electronic structure and reaction dynamics that are otherwise difficult to obtain.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and energetic properties of molecules like this compound. researchgate.net By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate various molecular properties. researchgate.netresearchgate.net
Key parameters derived from DFT calculations include:
Optimized Molecular Geometry: Predicts bond lengths and angles, which can be compared with experimental data from X-ray crystallography.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net
Vibrational Frequencies: Theoretical IR and Raman spectra can be simulated, which aids in the assignment of experimental vibrational bands. researchgate.netresearchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts, which are valuable for confirming structural assignments made from experimental spectra. researchgate.net
Table 3: Illustrative DFT-Derived Electronic Properties for a Benzamide Derivative Note: Data for the specific compound 4-bromo-2-hydroxy-N,N-dimethylbenzamide is shown to exemplify typical DFT outputs.
| Parameter | Value | Method/Basis Set |
| HOMO energy | -6.3 eV | B3LYP/6-311+G(d,p) |
| LUMO energy | -1.5 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO gap | 4.8 eV | B3LYP/6-311+G(d,p) |
| Dipole moment | 4.2 Debye | B3LYP/6-311+G(d,p) |
Source:
Computational chemistry is instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating activation barriers. This is crucial for understanding reaction mechanisms involving this compound, such as substitution or coupling reactions. For instance, in copper-catalyzed reactions of o-iodo-N,N-dimethylbenzamide, theoretical studies have explored the feasibility of different pathways, such as oxidative addition of the C-I bond to a copper(I) center to form a copper(III) intermediate. researchgate.net
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction coordinate can be mapped. This analysis reveals the rate-determining step of a reaction and provides insights into how substituents, like the iodine atom at the meta-position, influence reactivity. Studies on related systems have shown that intramolecular aromatic substitution reactions can proceed through cyclic transition states of varying ring sizes, and computational analysis helps to elucidate these complex, multi-step mechanisms. core.ac.uk
Prediction of Reactivity and Selectivity
The reactivity and selectivity of this compound are largely dictated by the presence of the iodine substituent on the benzene (B151609) ring and the N,N-dimethylcarboxamide group. Theoretical and computational studies on related halobenzamides and aryl iodides provide a framework for predicting its chemical behavior. ugr.essioc-journal.cnsioc-journal.cn
The carbon-iodine bond is the most reactive site for many transformations due to its lower bond dissociation energy compared to other carbon-halogen bonds. This makes the iodine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and a key participant in transition-metal-catalyzed cross-coupling reactions. Quantum chemical studies on similar systems suggest that the reaction mechanism for transformations like intramolecular N-arylation often proceeds through a concerted SNAr pathway rather than a radical or stepwise mechanism. sioc-journal.cn
In the context of transition-metal-catalyzed reactions, aryl iodides are highly reactive electrophiles for oxidative addition to low-valent metal centers (e.g., Ni(0), Pd(0), Cu(I)). nih.govacs.orgnih.govresearchgate.net This step is often the rate-determining step in catalytic cycles such as Suzuki, Heck, and Sonogashira couplings. The electronic nature of the substituents on the aromatic ring influences the rate of oxidative addition; electron-withdrawing groups tend to accelerate this process. acs.orgmpg.de The N,N-dimethylcarboxamide group at the meta position in this compound has a moderate electron-withdrawing effect, which is expected to enhance the reactivity of the C-I bond towards oxidative addition.
Theoretical investigations into the synthesis of related benzisothiazolones and benzisoselenazolones from 2-halobenzanilides highlight the utility of the halogen as a handle for cyclization reactions. rsc.org Similarly, this compound can be predicted to serve as a precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization strategies. The regioselectivity of these reactions would be influenced by the directing effects of the amide and iodo substituents.
Table 1: Predicted Reactivity of this compound in Common Reaction Types
| Reaction Type | Predicted Reactivity | Influencing Factors |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Moderate to High | Strength of the nucleophile; reaction conditions (temperature, solvent). |
| Suzuki Coupling | High | Nature of the palladium catalyst and boronic acid partner. |
| Heck Coupling | High | Palladium catalyst, base, and alkene substrate. |
| Sonogashira Coupling | High | Palladium and copper co-catalysis; nature of the terminal alkyne. |
| Buchwald-Hartwig Amination | High | Palladium or copper catalyst; nature of the amine nucleophile. |
Electrochemical Studies for Redox Behavior and Reaction Initiation (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules and for initiating chemical reactions. sciepub.com For this compound, electrochemical studies can provide valuable insights into its electron transfer processes and its potential to undergo reductive cleavage of the carbon-iodine bond.
While specific cyclic voltammetry data for this compound is not extensively documented in the literature, the behavior of aryl iodides, in general, has been studied. nih.govacs.orgnih.gov Aryl iodides typically undergo irreversible reduction at negative potentials, corresponding to the cleavage of the C-I bond to generate an aryl radical and an iodide ion. The reduction potential is influenced by the electronic nature of the substituents on the aromatic ring.
In electrochemical cross-coupling reactions catalyzed by transition metals like nickel, the catalyst's redox behavior is a key factor. nih.govnih.gov For instance, a Ni(II) precatalyst can be reduced to the active Ni(0) species at the cathode. nih.govnih.gov This electrogenerated Ni(0) complex can then react with the aryl iodide in an oxidative addition step. nih.govnih.gov Cyclic voltammetry studies of such systems show that in the presence of the aryl iodide, the catalytic current increases, indicating a successful electrocatalytic process. nih.gov The reduction potential of the aryl iodide itself is often more negative than that of the nickel complex, highlighting the role of the catalyst in enabling the reaction at a lower potential. nih.gov For example, the reduction of an aryl iodide might occur at around -3.0 V vs. SCE, whereas a relevant nickel complex could be reduced at approximately -1.5 V vs. SCE. nih.gov
The initiation of reactions involving this compound can thus be achieved electrochemically. By controlling the electrode potential, it is possible to selectively reduce the compound or a catalyst to initiate a desired transformation, offering a green and efficient alternative to chemical reductants. The aryl radical generated upon electrochemical reduction can participate in various subsequent reactions, such as hydrogen atom abstraction or cyclization, leading to the formation of new products.
Table 2: General Electrochemical Parameters for Aryl Iodides
| Parameter | Typical Value/Behavior | Significance |
|---|---|---|
| Reduction Potential (Ep,c) | Highly negative (e.g., around -1.7 to -3.0 V vs. SCE) nih.govmpg.de | Indicates the energy required to reduce the C-I bond. |
| Process Reversibility | Irreversible | The C-I bond cleavage is chemically irreversible. sciepub.com |
| Electron Transfer | One-electron transfer | Leads to the formation of an aryl radical and an iodide anion. |
| Catalytic Effect | Increased current in the presence of a catalyst (e.g., Ni complex) | Demonstrates the role of the catalyst in mediating the electron transfer at a lower potential. nih.govnih.gov |
Research Applications and Functional Explorations of 3 Iodo N,n Dimethylbenzamide
Pharmaceutical and Medicinal Chemistry Research
The investigation of 3-iodo-N,N-dimethylbenzamide and its derivatives is a significant area of focus in the quest for new drugs. The presence and position of the iodine atom can influence the molecule's interaction with biological targets.
Development of Potential Therapeutic Agents
Derivatives of N,N-dimethylbenzamide are being explored for their potential as therapeutic agents. The core structure serves as a scaffold that can be modified to create compounds with desired pharmacological activities. For instance, the introduction of an iodo group is a key step in the synthesis of certain non-nucleoside reverse transcriptase inhibitors, which are a class of antiretroviral drugs used to treat HIV. nih.gov A systematic study of 3-iodo-4-phenoxypyridinone (IOPY) analogues, where various substituents were placed at the C-3 position, revealed that a 3-vinyl analogue exhibited anti-HIV activity comparable to the lead compound. nih.gov
Halogenated benzamides, including iodinated derivatives, are also recognized for their potential antitumor properties. smolecule.com Their ability to interact with biological targets involved in cancer progression makes them candidates for further investigation in oncology. smolecule.com Preliminary research suggests that some benzamide (B126) derivatives may inhibit the growth of certain cancer cell lines.
Interaction Studies with Biological Targets (Enzymes, Receptors)
The mechanism of action for many benzamide derivatives involves their interaction with specific enzymes and receptors. The iodine atom in this compound can increase the molecule's lipophilicity, which may help it to pass through cell membranes more easily and potentially enhance its binding to target sites.
One area of interest is the development of ligands for the serotonin (B10506) transporter (SERT). nih.gov Novel iodinated ligands have shown extremely high binding affinities to SERT with low affinity for other monoamine transporters like the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov For example, 5-chloro-2-(2′-((dimethylamino) methyl)-4′-iodophenylthio)benzenamine and 2-(2′-((dimethylamino) methyl)-4′-methoxyphenylthio)-5-iodobenzenamine have been identified as potential SERT imaging agents. nih.gov
The table below summarizes the binding affinities of some halogenated biphenylthiol derivatives to the serotonin transporter.
| Compound | Ring A Substitution | Ring B Substitution | SERT Ki (nM) |
| Derivative 1 | 5-H | 4'-(2-fluoroethoxy) | 0.07 |
| Derivative 2 | 5-F | 4'-(2-fluoroethoxy) | 0.15 |
| Derivative 3 | 5-Cl | 4'-(2-fluoroethoxy) | 0.03 |
| Derivative 4 | 5-Br | 4'-(2-fluoroethoxy) | 0.03 |
| Derivative 5 | 5-H | 4'-(3-fluoropropoxy) | 0.95 |
Data sourced from a study on biphenylthiol derivatives as serotonin transporter imaging agents. nih.gov
Structure-Activity Relationship (SAR) Derivation in Drug Design
Structure-activity relationship (SAR) studies are fundamental in drug design, aiming to understand how the chemical structure of a compound relates to its biological activity. longdom.org In the context of this compound derivatives, SAR studies help in optimizing lead compounds to enhance their potency and selectivity.
For example, in the development of anti-HIV agents based on the 3-iodo-4-phenoxypyridinone scaffold, a wide range of analogues with different C-3 substituents were synthesized and evaluated. nih.gov This systematic approach allows researchers to determine which chemical modifications lead to improved therapeutic properties. nih.gov The finding that the 3-vinyl analogue retained significant activity underscores the importance of the vinyl group at this position for interaction with the reverse transcriptase enzyme. nih.gov
Chemical Probes for Biological Systems
The unique properties of this compound make it a valuable precursor for creating chemical probes to investigate biological processes.
Design and Synthesis of Radiolabeled Tracers
The presence of an iodine atom in the structure of this compound makes it a suitable candidate for radiolabeling, particularly with radioactive isotopes of iodine such as iodine-123, iodine-124, and iodine-125, or by replacing the iodine with a fluorine-18 (B77423) atom for Positron Emission Tomography (PET) imaging. These radiolabeled tracers are invaluable tools in nuclear medicine for diagnostic imaging and in biomedical research.
The synthesis of such tracers often involves multiple steps. For example, the synthesis of [¹⁸F]labeled biphenylthiol derivatives as serotonin transporter imaging agents starts with a mesylate precursor which is then reacted with [¹⁸F]fluoride. nih.gov The resulting ¹⁸F-labeled nitro intermediate is then reduced to the desired labeled compound. nih.gov
Application in Imaging and Mechanistic Biological Investigations
Radiolabeled derivatives of this compound are used in imaging techniques like PET and Single Photon Emission Computed Tomography (SPECT) to visualize and study the distribution and function of specific biological targets in living organisms. For instance, ¹⁸F-labeled ligands have been developed for imaging the serotonin transporter, showing excellent brain uptake and retention in animal models. nih.gov These imaging agents allow for the non-invasive study of the serotonin system, which is implicated in various neurological and psychiatric disorders.
These chemical probes are also instrumental in mechanistic studies. By tracking the distribution and binding of a radiolabeled compound, researchers can gain insights into the pharmacokinetics and pharmacodynamics of a potential drug, as well as the underlying biology of its target.
Intermediates in Agrochemical and Pesticide Research
The benzamide structural motif is a cornerstone in the development of modern agrochemicals. solubilityofthings.com Halogenated benzamides, including iodo-substituted variants, are particularly significant as intermediates in the synthesis of complex active ingredients for crop protection. researchgate.net The introduction of halogen atoms into a potential pesticide molecule is a critical strategy for modulating its biological efficacy, stability, and selectivity. researchgate.net
Synthesis of Insecticides and Herbicides
While this compound is not itself a final pesticide, its chemical structure represents a key building block for creating more complex agrochemicals. The iodine atom serves as a versatile functional handle for elaboration into larger molecular frameworks through various cross-coupling reactions. rug.nl
A prominent example of the importance of related structures is in the synthesis of anthranilic diamide (B1670390) insecticides, a major class of modern pesticides. The core of these insecticides often involves a substituted N,N-dimethylbenzamide moiety. For instance, the synthesis of key intermediates like 2-amino-5-halogenated-N,3-dimethylbenzamide can be achieved in a one-pot process starting from 2-amino-3-methylbenzoic acid. researchgate.net In this synthesis, halogenation is achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to introduce the respective halogen. researchgate.net This highlights how halogenated benzamide structures are fundamental to constructing the final active insecticide molecules, such as Chlorantraniliprole and Cyantraniliprole. researchgate.netenvironmentclearance.nic.inlookchem.com
Similarly, various benzamide derivatives are investigated and used as herbicides. google.commdpi.com The N,N-dimethylbenzamide group is a feature in some herbicidal compounds, and the ability to modify the aromatic ring through halogenation is crucial for optimizing activity. nih.govresearchgate.net The reactivity of the carbon-iodine bond in this compound makes it a valuable precursor for creating libraries of novel compounds to be tested for herbicidal properties.
Bioactivity Profiling in Crop Protection
The benzamide class of molecules exhibits a wide range of biological activities relevant to crop protection, including insecticidal, fungicidal, and herbicidal effects. mdpi.comnih.gov The specific activity is highly dependent on the substitution pattern on the aromatic ring. Halogenation, in particular, is a well-established strategy to enhance the biological activity of lead compounds. researchgate.net
Research into structure-activity relationships (SAR) of benzamide derivatives has revealed key insights:
Insecticidal Activity: Some halogenated benzamides function as insecticides by inhibiting critical biological processes in pests, such as chitin (B13524) synthesis, which disrupts the molting process. researchgate.net Others act on the nervous system; for example, the impurity of the insecticide Cyantraniliprole, 2-Amino-5-cyano-N,3-diMethylbenzaMide, activates ryanodine (B192298) receptors in insects, leading to mortality. lookchem.com
Fungicidal Activity: Certain benzamide derivatives show potent fungicidal effects. For instance, in a study of novel benzamides, compound 7h (2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)benzamide) exhibited superior inhibitory activity against Botrytis cinereal compared to the commercial fungicide fluxapyroxad. nih.gov
Herbicidal Activity: The herbicidal mechanism of benzamides often involves the inhibition of specific plant enzymes. Different substitution patterns can target different enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen (B1215707) IX oxidase (PPO). mdpi.comresearchgate.net Studies on N-benzyl-2-methoxybenzamides found that substitution on the benzoyl moiety is essential for herbicidal activity. nih.gov
The following table summarizes the observed bioactivities of various benzamide analogues, illustrating the importance of specific structural features.
| Compound Type | Substitution Pattern | Observed Bioactivity | Target Organism/System | Source |
| N-benzyl-2-methoxybenzamides | 2-Methoxy on benzoyl moiety | Herbicidal | Abutilon theophrasti, Amaranthus retroflexus | nih.gov |
| Pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides | Varied halogen and trifluoromethyl groups | Fungicidal, Insecticidal (larvicidal) | Botrytis cinereal, Mosquito larvae | mdpi.comnih.gov |
| Halogenated Benzamides | Bromo and Chloro groups | Antimicrobial, Insecticidal | Staphylococcus aureus, Insects (Chitin synthesis) | |
| 5-Acylbarbituric acid derivatives | Pyrimidinedione moiety | Herbicidal | Broadleaf and grass weeds | mdpi.com |
Materials Science Innovations
In materials science, the demand for novel organic molecules with tunable properties is ever-increasing. uni-muenchen.de this compound serves as a valuable building block due to the reactivity of its carbon-iodine bond, which allows for its incorporation into larger, functional systems like optoelectronic materials and polymers.
Precursors for Optoelectronic Materials and OLEDs
Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices are built from complex π-conjugated organic molecules. The synthesis of these materials often relies on cross-coupling reactions, such as Suzuki or Ullmann reactions, to connect aromatic building blocks. rug.nl Aryl halides are critical precursors in these synthetic routes.
This compound is identified commercially as a material for OLED applications. ambeed.com The utility of this compound stems from the high reactivity of the C-I bond compared to C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions. This allows for the efficient and selective construction of the complex molecular architectures required for light emission or charge transport in electronic devices. acs.org Researchers can use this compound as a starting scaffold, replacing the iodine with other functional aromatic or heterocyclic groups to build and fine-tune the electronic properties of new materials for next-generation displays and lighting. uni-muenchen.de
Building Blocks for Functional Polymers and Nanocomposites
The same reactivity that makes this compound useful for OLEDs also makes it a valuable monomer or functionalizing agent for polymers and nanocomposites. It can be used as a building block to introduce the N,N-dimethylbenzamide functional group into a polymer backbone. researchgate.net This is typically achieved through metal-catalyzed polymerization reactions where the C-I bond acts as a point of chain growth.
Incorporating the benzamide moiety can impart specific properties to the resulting polymer, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions. For instance, a study on the synthesis of a complex organic molecule used 2-iodo-N,N-dimethylbenzamide as a key intermediate, demonstrating the utility of such compounds in building larger structures through C-C bond formation where the iodine resides. ultrasonicsindia.org In the realm of nanocomposites, this compound could be used to functionalize the surface of nanoparticles. The iodo group could first be used to anchor the molecule to the nanoparticle surface, leaving the benzamide group exposed to interact with a polymer matrix, thereby improving dispersion and interfacial adhesion.
Emerging Trends and Future Research Directions
Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of benzamides, including 3-iodo-N,N-dimethylbenzamide, is undergoing a shift towards more environmentally friendly methods. Traditional approaches often rely on stoichiometric activating agents like HATU and T3P, which generate significant waste. ucl.ac.uk Green chemistry principles are being applied to develop cleaner, more efficient catalytic processes. ucl.ac.ukrsc.org
Key areas of development in sustainable synthesis include:
Catalytic Amide Bond Formation: Palladium-catalyzed carbonylative amidation of aryl halides is a notable alternative, leveraging the wide availability of aryl halides. ucl.ac.uk Transition metal-catalyzed reactions using borrowing hydrogen (BH) or hydrogen auto-transfer (HA) strategies are also gaining traction for their high atom economy. rsc.org
Eco-Friendly Solvents and Catalysts: Research is exploring the use of less hazardous solvents to replace commonly used ones like DMF and CH2Cl2. ucl.ac.uk Natural catalysts, such as lemon juice, combined with solar energy, have shown promise in synthesizing related heterocyclic compounds, highlighting a move towards biodegradable and non-toxic reagents. rsc.org
Energy Efficiency: Microwave-assisted synthesis is being employed to accelerate reactions, often in solvent-free conditions, which reduces energy consumption and the use of hazardous substances. rasayanjournal.co.in Ultrasound irradiation in water is another energy-efficient method being used for the synthesis of benzamide (B126) derivatives. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis for the production of benzamides. nih.gov This technology enables better control over reaction parameters, improved safety when handling hazardous intermediates, and the potential for seamless integration with automated systems. nih.gov
Recent advancements include:
Automated Flow Chemical Synthesis: Open-source hardware and software are being used to control automated systems for the synthesis of benzamides, including inline liquid-liquid extraction for purification. worktribe.comworktribe.com
High-Temperature and High-Pressure Synthesis: Flow reactors allow for the use of superheated solvents under pressure, which can significantly improve reaction yields and reduce reaction times. nih.gov
Photochemical Flow Reactions: The combination of flow chemistry with photochemistry has enabled novel synthetic routes, such as the visible-light-mediated synthesis of benzotriazin-4(3H)-ones from benzamides. acs.org This approach offers scalability and improved green credentials. acs.org
Advanced Drug Delivery Systems Incorporating Benzamide Moieties
The benzamide functional group is a key component in many biologically active molecules. nih.govnih.gov Consequently, there is growing interest in incorporating benzamide-containing compounds into advanced drug delivery systems (DDS) to enhance their therapeutic efficacy.
Strategies being explored include:
Biodegradable Polymers: Synthetic polymers containing linkages like amides are being used to create biodegradable DDS. nih.gov These systems are attractive because they don't require surgical removal after releasing their payload. nih.gov
Nanoparticle-Based Delivery: Nanotechnology offers a way to overcome challenges like poor drug solubility and bioavailability. rsc.org Polymeric nanoparticles can protect drugs from degradation, control their release, and potentially target them to specific tissues. rsc.orgnih.gov
Stimuli-Responsive Systems: "Smart" hydrogels and other materials that respond to specific physiological cues (e.g., pH, temperature, enzymes) are being developed to trigger drug release at the target site. mdpi.com This approach can minimize side effects and improve treatment outcomes. mdpi.com
Exploration of New Catalytic Systems for Efficient Transformations
The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound and other benzamides. Research is focused on creating more efficient, selective, and sustainable catalysts.
Promising areas of investigation include:
Dual-Catalyst Systems: The combination of two different metal catalysts or a metal catalyst with a photoredox catalyst can enable transformations that are not possible with a single catalyst. nih.govrsc.org This approach has been used for C-C bond formation and other complex reactions. rsc.org
Hypervalent Iodine Catalysis: Hypervalent iodine reagents are attractive due to their low toxicity and versatile reactivity. beilstein-journals.org New strategies, such as the use of lithium salts to activate hypervalent iodine catalysts, are enabling challenging intermolecular reactions. beilstein-journals.org
Bio-inspired Catalysis: Vitamin B12 and other natural cofactors are being explored as catalysts for radical-based transformations. acs.org These systems offer unique reactivity and can operate under mild conditions. acs.org
Synergistic Applications in Multi-Disciplinary Research Areas
The unique properties of this compound and related benzamides make them valuable tools in a variety of research fields beyond traditional organic synthesis.
Examples of interdisciplinary applications include:
Chemical Biology: Benzamide derivatives are being used as probes to study biological processes. For instance, they have been incorporated into inhibitors of enzymes like acetylcholinesterase and BACE1, which are relevant to Alzheimer's disease research. nih.gov
Materials Science: The ability of benzamides to participate in a range of chemical transformations makes them useful building blocks for the synthesis of novel materials with specific electronic or photophysical properties.
Medicinal Chemistry: The development of multi-target compounds, where a single molecule is designed to interact with multiple biological targets, is a growing area of research. Benzamides are a common scaffold in the design of such compounds. nih.gov
Q & A
Q. What are the optimal synthetic routes for 3-iodo-N,N-dimethylbenzamide?
The synthesis of substituted benzamides like this compound can leverage AI-driven retrosynthetic tools to predict feasible pathways. For example, iodination of N,N-dimethylbenzamide may involve electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or directed ortho-metalation followed by quenching with iodine. Template-based AI models (e.g., Reaxys, Pistachio) can propose intermediates and reaction conditions, while alkylation/arylation strategies from analogous compounds (e.g., 3-bromo-N-methoxy-N-methylbenzamide) provide methodological parallels .
Q. How can solubility challenges of this compound in aqueous media be addressed?
Hydrotropic agents like N,N-diethylnicotinamide (DENA) or ionic liquids can enhance solubility by disrupting hydrophobic interactions. Studies on N,N-dimethylbenzamide show that solutes with aromatic rings benefit from hydrotropes via π-π stacking, reducing aggregation. Pre-formulation studies should evaluate solvent polarity and hydrogen-bonding capacity using Hansen solubility parameters .
Q. What analytical techniques are suitable for characterizing this compound?
- NMR Spectroscopy : NMR can probe solvent-induced chemical shifts (s.i.c.s.) and rotational barriers of the amide bond. For example, polar solvents like DMSO increase carbonyl carbon deshielding due to hydrogen bonding .
- Chromatography : Reverse-phase HPLC with C18 columns is recommended, but retention indices for N,N-dimethylbenzamide derivatives may deviate due to tertiary amide interactions. Method development should account for alkylamide substituent effects .
Q. What safety protocols are critical for handling this compound?
- Use N95 masks, gloves, and eye protection to avoid respiratory or dermal exposure (WGK 3 hazard classification).
- Waste must be segregated and processed by certified facilities to prevent environmental contamination. Refer to COA (Certificate of Analysis) for batch-specific hazards .
Advanced Research Questions
Q. How do solvent effects influence the rotational barriers of the amide bond in this compound?
Solvent polarity and hydrogen-bonding capacity modulate the rotational barrier () around the C-N bond. Polar solvents (e.g., DMF) lower by stabilizing the transition state via dipole interactions. NMR s.i.c.s. correlate with solvent values, where hydrogen-bond donors (e.g., methanol) induce greater polarization of the aromatic π-system than non-polar solvents (e.g., cyclohexane) .
Q. Why might deaminative difunctionalization reactions fail with N,N-dimethylbenzamide derivatives?
Steric hindrance from the dimethylamino group and electron-withdrawing iodine substituent can impede nucleophilic attack. In a study using CyMgBr and phenylacetylene, N,N-dimethylbenzamide failed to react due to poor leaving-group ability and competitive side reactions. Alternative strategies, such as transition-metal catalysis or directed C–H activation, may bypass these limitations .
Q. How can structural analogs of this compound be evaluated for biological activity?
- Enzyme Assays : Screen for kinase or receptor modulation using fluorescence polarization or TR-FRET. For example, azaxanthene-based benzamides were tested as glucocorticoid receptor modulators via competitive binding assays .
- Structure-Activity Relationship (SAR) : Replace iodine with bioisosteres (e.g., trifluoromethyl) and assess potency. Computational docking (e.g., AutoDock) can predict binding affinities to targets like bromodomains .
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example, monoclinic symmetry was confirmed for 3-chloro-N-phenylbenzamide, with deviations <0.01 Å. For 3-iodo derivatives, compare experimental data with DFT-optimized structures to validate resonance effects or steric distortions .
Methodological Considerations Table
| Challenge | Recommended Approach | Key References |
|---|---|---|
| Low reaction yield | Optimize iodination via Lewis acid catalysis (e.g., FeCl₃) or microwave-assisted synthesis | |
| Spectral overlap in NMR | Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (HSQC, HMBC) for assignment | |
| Biological assay interference | Preclude false positives via counter-screening against unrelated targets (e.g., GPCRs) | |
| Crystallization difficulty | Employ vapor diffusion with mixed solvents (e.g., hexane/EtOAc) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
